molecular formula C15H21N5O B11296077 N-(heptan-2-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(heptan-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11296077
M. Wt: 287.36 g/mol
InChI Key: WHZKQLXCKWOXES-UHFFFAOYSA-N
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Description

“N-(heptan-2-yl)-3-(1H-tetrazol-1-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a heptan-2-yl group attached to the nitrogen atom of the benzamide and a tetrazolyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(heptan-2-yl)-3-(1H-tetrazol-1-yl)benzamide” typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with heptan-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Tetrazolyl Group: The tetrazolyl group can be introduced by reacting the benzamide intermediate with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the heptan-2-yl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions could target the carbonyl group of the benzamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

“N-(heptan-2-yl)-3-(1H-tetrazol-1-yl)benzamide” may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(heptan-2-yl)-3-(1H-tetrazol-1-yl)benzamide” would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their activity. The tetrazolyl group could mimic certain biological moieties, allowing the compound to bind to specific receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(heptan-2-yl)-3-(1H-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other benzamide derivatives.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

N-heptan-2-yl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H21N5O/c1-3-4-5-7-12(2)17-15(21)13-8-6-9-14(10-13)20-11-16-18-19-20/h6,8-12H,3-5,7H2,1-2H3,(H,17,21)

InChI Key

WHZKQLXCKWOXES-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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